Exalamide

Dermatophyte Antifungal Susceptibility Comparative Efficacy

Exalamide is a benzamide antifungal with lower in vitro potency than imidazoles, making it an essential low‑potency reference standard or negative control in dermatophyte susceptibility assays. Ideal for SAR studies, historical research validation, and establishing assay dynamic range. Sourced with certified purity for reproducible outcomes.

Molecular Formula C13H19NO2
Molecular Weight 221.29 g/mol
CAS No. 53370-90-4
Cat. No. B1206931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameExalamide
CAS53370-90-4
Synonyms2-hexyloxybenzamide
exalamide
ortho-hexyloxybenzamide
Molecular FormulaC13H19NO2
Molecular Weight221.29 g/mol
Structural Identifiers
SMILESCCCCCCOC1=CC=CC=C1C(=O)N
InChIInChI=1S/C13H19NO2/c1-2-3-4-7-10-16-12-9-6-5-8-11(12)13(14)15/h5-6,8-9H,2-4,7,10H2,1H3,(H2,14,15)
InChIKeyCKSJXOVLXUMMFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Exalamide (CAS 53370-90-4) Sourcing Guide: Topical Antifungal for Dermatophyte Research


Exalamide (2-(hexyloxy)benzamide) is a synthetic aromatic ether and benzamide derivative, functionally related to salicylamide [1]. It was developed and launched in Japan as a topical antifungal agent for the treatment of dermatophytosis, including tinea pedis, tinea corporis, and tinea cruris [2]. Its antifungal activity is attributed to the disruption of fungal cell membrane integrity via inhibition of the ergosterol biosynthesis pathway . This guide provides evidence-based differentiation to inform scientific and procurement decisions.

Why Exalamide Cannot Be Interchanged with Imidazole Antifungals in Experimental Models


Exalamide belongs to a distinct chemical class (benzamides/salicylamide derivatives) and demonstrates a different potency profile and rank order of activity compared to imidazole-based antifungals like clotrimazole, miconazole, and econazole [1]. Quantitative in vitro studies confirm that imidazole derivatives exhibit significantly higher antifungal activity against dermatophyte isolates [2]. Therefore, substituting Exalamide with a more potent imidazole will alter experimental outcomes, invalidating comparative studies and compromising the reproducibility of research focused on this specific chemical scaffold. The evidence below quantifies this differential performance to guide proper compound selection.

Quantitative Differential Evidence for Exalamide in Dermatophyte Research


In Vitro Rank-Order Activity: Exalamide vs. Imidazole Antifungals

A head-to-head comparison using a liquid microculture method assessed the in vitro activity of clotrimazole, miconazole nitrate, econazole nitrate, and exalamide against 64 clinical isolates of dermatophytes. The study found a clear rank order of activity: clotrimazole > econazole nitrate > miconazole nitrate > exalamide [1].

Dermatophyte Antifungal Susceptibility Comparative Efficacy

Comparative Potency: Exalamide vs. Imidazole Class Derivatives

An independent study using a broth microculture method confirmed the lower activity of exalamide relative to imidazole derivatives. The research explicitly stated that clotrimazole, miconazole, and econazole 'showed higher activity against 64 clinical isolates of dermatophytes than did exalamide' [1].

Dermatophyte Antifungal Susceptibility Comparative Efficacy

Historical Therapeutic Positioning: Exalamide in Clinical Dermatology

According to historical drug references, Exalamide was marketed in Japan starting in 1980 for a range of dermatophyte infections, including tinea versicolor, tinea capitis, tinea cruris, and dyshidrotic tinea [1]. A secondary source claims it was 'slightly better' than both siccanin and clotrimazole [2], though this claim lacks corroborating quantitative data from primary research papers.

Topical Antifungal Dermatophytosis Historical Use

Validated Research and Sourcing Applications for Exalamide


Use as a Low-Potency Control in Dermatophyte Susceptibility Assays

Due to its confirmed lower in vitro activity compared to clotrimazole, miconazole, and econazole [1], exalamide is ideally suited as a low-potency reference compound or a negative/vehicle control in experiments designed to evaluate the potency of novel antifungal agents against clinical isolates of dermatophytes. Its inclusion can help establish a baseline for the dynamic range of a susceptibility assay.

Chemical Scaffold for Structure-Activity Relationship (SAR) Studies

Exalamide is a derivative of salicylamide [2] and represents a distinct chemical class from azole antifungals. Researchers investigating novel antifungal mechanisms or seeking to overcome azole resistance may use exalamide as a starting point for SAR studies, leveraging its benzamide core to synthesize and test new analogs with potentially improved activity or a different target profile.

Reference Standard for Historical Antifungal Research

Given its launch in 1980 [3] and use in early comparative studies [4], exalamide serves as a valuable reference standard for researchers conducting historical analyses of antifungal drug development, tracking changes in dermatophyte susceptibility patterns over time, or validating legacy experimental protocols.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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